molecular formula C13H18ClFN2O2 B13907843 (3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hcl

(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hcl

Cat. No.: B13907843
M. Wt: 288.74 g/mol
InChI Key: RZHUCBOTPKCYGH-MNMPKAIFSA-N
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Description

(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the amino and fluorine groups, and finally, the benzylation and carboxylation reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study the function of piperidine-containing compounds in biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride stands out due to its specific stereochemistry and the presence of both amino and fluorine groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m1./s1

InChI Key

RZHUCBOTPKCYGH-MNMPKAIFSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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